molecular formula C14H8F6OP+ B14822222 Oxobis[3-(trifluoromethyl)phenyl]phosphanium CAS No. 15929-44-9

Oxobis[3-(trifluoromethyl)phenyl]phosphanium

Cat. No.: B14822222
CAS No.: 15929-44-9
M. Wt: 337.18 g/mol
InChI Key: CAWFVPQJNHYTNG-UHFFFAOYSA-N
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Description

Oxobis[3-(trifluoromethyl)phenyl]phosphanium is a chemical compound with the molecular formula C14H9OF6P. It is characterized by the presence of a phosphorus atom bonded to two 3-(trifluoromethyl)phenyl groups and an oxygen atom. This compound is part of the broader class of organophosphorus compounds, which are known for their diverse applications in various fields of chemistry and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxobis[3-(trifluoromethyl)phenyl]phosphanium typically involves the reaction of chlorophosphines with Grignard reagents. For instance, the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines is a common synthetic route . This method allows for the formation of the desired phosphine compound under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures the efficient and consistent production of the compound. The scalability of the Grignard reaction makes it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Oxobis[3-(trifluoromethyl)phenyl]phosphanium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the compound into different phosphine derivatives.

    Substitution: The compound can participate in substitution reactions where the trifluoromethyl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield phosphine oxides, while reduction can produce different phosphine derivatives.

Scientific Research Applications

Oxobis[3-(trifluoromethyl)phenyl]phosphanium has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with various metals, making it valuable in catalytic processes.

    Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: Research into the compound’s potential therapeutic applications is ongoing, particularly in the development of new drugs and diagnostic agents.

    Industry: In industrial settings, this compound is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which oxobis[3-(trifluoromethyl)phenyl]phosphanium exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The compound can act as a ligand, binding to metal centers in enzymes and altering their activity. This interaction can modulate various biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Tris[4-(trifluoromethyl)phenyl]phosphine: Another organophosphorus compound with similar trifluoromethyl groups but different structural arrangement.

    Bis(4-(trifluoromethyl)phenyl)phosphine oxide: A related compound with two trifluoromethylphenyl groups and an oxygen atom bonded to phosphorus.

Uniqueness

Oxobis[3-(trifluoromethyl)phenyl]phosphanium is unique due to its specific arrangement of trifluoromethyl groups and the presence of an oxygen atom bonded to phosphorus. This structure imparts distinct chemical properties, making it valuable in specific applications where other similar compounds may not be as effective.

Properties

CAS No.

15929-44-9

Molecular Formula

C14H8F6OP+

Molecular Weight

337.18 g/mol

IUPAC Name

oxo-bis[3-(trifluoromethyl)phenyl]phosphanium

InChI

InChI=1S/C14H8F6OP/c15-13(16,17)9-3-1-5-11(7-9)22(21)12-6-2-4-10(8-12)14(18,19)20/h1-8H/q+1

InChI Key

CAWFVPQJNHYTNG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[P+](=O)C2=CC=CC(=C2)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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